

# EBI-2511 in Combination with Epigenetic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma.[1][2][3] While EBI-2511 has demonstrated significant anti-tumor activity as a monotherapy in preclinical models, emerging evidence suggests that its efficacy can be enhanced when used in combination with other epigenetic-modifying agents. This guide provides a comparative overview of the preclinical data supporting the combination of EZH2 inhibitors, with a focus on EBI-2511 and its close structural analog SHR2554, with other classes of epigenetic drugs, including Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors.

#### **Executive Summary**

Preclinical studies have demonstrated synergistic anti-tumor effects when combining EZH2 inhibitors with other epigenetic drugs. The primary rationale for these combinations lies in the complementary mechanisms of action that target different layers of epigenetic regulation, leading to a more robust and durable anti-cancer response.

EZH2 and HDAC Inhibitor Combination: This combination has shown strong synergistic
effects in preclinical models of diffuse large B-cell lymphoma (DLBCL) and T-cell lymphoma.
The proposed mechanism involves the dual inhibition of two key repressive epigenetic
marks, leading to the reactivation of tumor suppressor genes and the induction of apoptosis.



EZH2 and DNMT Inhibitor Combination: This combination strategy aims to reverse two
distinct epigenetic silencing mechanisms. Preclinical data suggest that this approach can
lead to the re-expression of a broader range of tumor suppressor genes and enhance antitumor immune responses through the induction of viral mimicry.

Due to the limited availability of published data on **EBI-2511** in combination therapies, this guide will leverage findings from studies on SHR2554, a structurally and functionally similar EZH2 inhibitor also developed by Jiangsu Hengrui Medicine. This serves as a strong proxy for the potential of **EBI-2511** in similar combinations.

#### **EZH2 Inhibitor and HDAC Inhibitor Combination**

The combination of an EZH2 inhibitor with an HDAC inhibitor represents a promising therapeutic strategy. EZH2 mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3), while HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting both enzymes, this combination can lead to a more profound reactivation of silenced tumor suppressor genes.

A key preclinical study investigated the synergistic anti-tumor activity of the EZH2 inhibitor SHR2554 and the HDAC inhibitor Chidamide (HBI-8000) in DLBCL models.[4][5][6][7]

#### **Quantitative Data Summary**



| Cell Line | EZH2 Mutation<br>Status | Drug<br>Combination    | Effect                                       | Reference |
|-----------|-------------------------|------------------------|----------------------------------------------|-----------|
| SU-DHL-6  | Mutant (Y641F)          | SHR2554 +<br>Chidamide | Synergistic inhibition of cell proliferation | [4][5]    |
| WSU-DLCL2 | Wild-Type               | SHR2554 +<br>Chidamide | Synergistic inhibition of cell proliferation | [4][5]    |
| Pfeiffer  | Mutant (A677G)          | SHR2554 +<br>Chidamide | Synergistic induction of apoptosis           | [4][5]    |
| Toledo    | Wild-Type               | SHR2554 +<br>Chidamide | Synergistic induction of apoptosis           | [4][5]    |

| In Vivo Model          | Tumor Type | Drug<br>Combination    | Effect                                                        | Reference |
|------------------------|------------|------------------------|---------------------------------------------------------------|-----------|
| SU-DHL-6<br>Xenograft  | DLBCL      | SHR2554 +<br>Chidamide | Significant tumor growth inhibition compared to single agents | [8]       |
| WSU-DLCL2<br>Xenograft | DLBCL      | SHR2554 +<br>Chidamide | Significant tumor growth inhibition compared to single agents | [8]       |

## **Signaling Pathway**

The combination of SHR2554 and Chidamide has been shown to synergistically downregulate the DNA replication process.[4][5][6][7] Furthermore, in T-cell lymphoma, this combination was found to exert its synergistic effect through the upregulation of STAT1.[9]





Click to download full resolution via product page

Caption: Synergistic mechanism of EZH2 and HDAC inhibitors.

### **EZH2 Inhibitor and DNMT Inhibitor Combination**

Combining an EZH2 inhibitor with a DNMT inhibitor is another rational approach to concurrently target two major epigenetic silencing mechanisms. DNA methylation, mediated by DNMTs, is a stable repressive mark. Preclinical studies have shown that combining an EZH2 inhibitor with a DNMT inhibitor can lead to a more comprehensive reactivation of silenced genes and may enhance the immunogenicity of tumor cells.



Studies combining the EZH2 inhibitor GSK126 with the DNMT inhibitor decitabine (DAC) in hepatocellular carcinoma (HCC) and colorectal cancer have demonstrated synergistic antitumor effects.[10][11][12]

**Quantitative Data Summary** 

| Cell Line | Cancer Type                 | Drug<br>Combination    | Effect                                   | Reference |
|-----------|-----------------------------|------------------------|------------------------------------------|-----------|
| HepG2     | Hepatocellular<br>Carcinoma | GSK126 +<br>Decitabine | Synergistic reduction in cell viability  | [10]      |
| Huh7      | Hepatocellular<br>Carcinoma | GSK126 +<br>Decitabine | Synergistic induction of apoptosis       | [10]      |
| HCT116    | Colorectal<br>Cancer        | EZH2i + DNMTi          | Enhanced<br>antiproliferative<br>effects | [13][14]  |

### **Signaling Pathway**

The combination of EZH2 and DNMT inhibitors has been shown to activate the calcium-calcineurin-NFAT signaling pathway, which is linked to the induction of a viral mimicry response and subsequent activation of innate immune pathways.[12][13][14]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]



- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNMT and EZH2 inhibitors synergize to activate therapeutic targets in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Select EZH2 inhibitors enhance the viral mimicry effects of DNMT inhibition through a mechanism involving calcium-calcineurin-NFAT signaling | bioRxiv [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [EBI-2511 in Combination with Epigenetic Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607256#ebi-2511-in-combination-with-other-epigenetic-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com